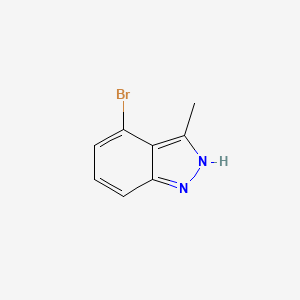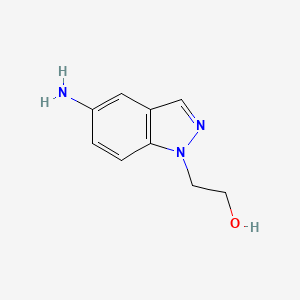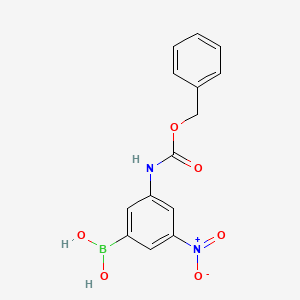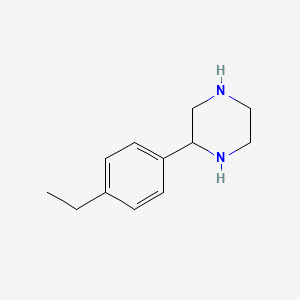
2-(4-乙基苯基)哌嗪
描述
2-(4-Ethylphenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 190.29 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-(4-Ethylphenyl)piperazine is 1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3 .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
2-(4-Ethylphenyl)piperazine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
放射性标记的神经递质研究拮抗剂:2-(4-乙基苯基)哌嗪已被用作[18F]p-MPPF的形式,这是一种用于通过正电子发射断层扫描(PET)研究大脑5-HT1A受体的放射性标记拮抗剂。这种应用有助于理解动物和人类中的5-羟色胺神经递质,包括毒性和代谢研究(Plenevaux et al., 2000)。
杀虫剂设计与合成:哌嗪衍生物,如PAPP,一种5-HT1A激动剂,已被用作设计新型杀虫剂的引物化合物。这些衍生物展示了对特定害虫具有潜在生长抑制和幼虫毒性活性的能力,展示了在害虫控制中的新型作用模式(Cai et al., 2010)。
中枢药理活性:许多哌嗪衍生物,包括2-(4-乙基苯基)哌嗪,具有中枢药理活性,主要涉及单胺途径的激活。它们被研究用于各种中枢治疗应用,包括抗精神病药、抗抑郁药和抗焦虑药的用途(Brito et al., 2018)。
多巴胺受体相互作用:已经测试了取代哌嗪对多巴胺受体的亲和力,为多巴胺活性的结构要求提供了见解。这项研究对理解和潜在治疗与多巴胺受体功能障碍相关的疾病具有重要意义(Van Der Zee & Hespe, 1985)。
阻燃应用:已经探讨了哌嗪-膦酸酯衍生物作为棉织物阻燃剂的潜力。它们的应用和热分解已被研究,以了解它们在增强材料阻燃性能方面的有效性和作用模式(Nguyen et al., 2014)。
治疗剂开发:包括2-(4-乙基苯基)哌嗪在内的哌嗪化合物已被研究用于各种疾病的治疗剂潜力,包括癌症、心血管疾病和中枢神经系统疾病。这些研究探讨了对哌嗪结构的修改如何显著影响所得分子的药代动力学和药效动力学性能(Rathi et al., 2016)。
作用机制
Target of Action
The primary target of 2-(4-Ethylphenyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
2-(4-Ethylphenyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Result of Action
The molecular and cellular effects of 2-(4-Ethylphenyl)piperazine’s action are largely dependent on its interaction with GABA receptors. By causing hyperpolarization of nerve endings, it can affect neural signaling and lead to various physiological effects .
安全和危害
生化分析
Biochemical Properties
2-(4-Ethylphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission. Additionally, 2-(4-Ethylphenyl)piperazine interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their activity and leading to increased inhibitory neurotransmission .
Cellular Effects
2-(4-Ethylphenyl)piperazine has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases . Furthermore, 2-(4-Ethylphenyl)piperazine affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Ethylphenyl)piperazine involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, it acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission . This dual mechanism of action contributes to its overall pharmacological profile. Moreover, 2-(4-Ethylphenyl)piperazine has been shown to modulate the expression of genes involved in cholesterol biosynthesis, such as sterol C4-methyloxidase and squalene epoxidase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Ethylphenyl)piperazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under normal storage conditions In vitro studies have shown that prolonged exposure to 2-(4-Ethylphenyl)piperazine can lead to changes in cell morphology and function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Ethylphenyl)piperazine vary with different dosages in animal models. At low doses, it has been shown to have minimal adverse effects and can be well-tolerated . At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The threshold for these adverse effects varies among different animal species, with some species being more sensitive to the compound than others .
Metabolic Pathways
2-(4-Ethylphenyl)piperazine is involved in several metabolic pathways, including those related to cholesterol and lipid biosynthesis. It has been shown to upregulate key enzymes involved in cholesterol biosynthesis, such as sterol C4-methyloxidase and farnesyl diphosphate synthase . These changes in enzyme activity can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular lipid homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-Ethylphenyl)piperazine within cells and tissues involve interactions with various transporters and binding proteins. It has been observed to interact with P-glycoprotein, a transporter protein that plays a role in drug efflux and distribution . This interaction can influence the localization and accumulation of 2-(4-Ethylphenyl)piperazine within specific cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 2-(4-Ethylphenyl)piperazine is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-(4-ethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPMLIBLWBCOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661681 | |
| Record name | 2-(4-Ethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910444-30-3 | |
| Record name | 2-(4-Ethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



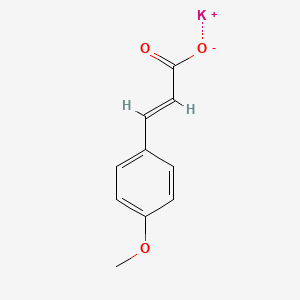
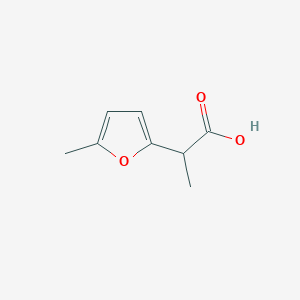
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

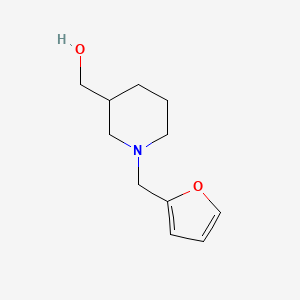
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)
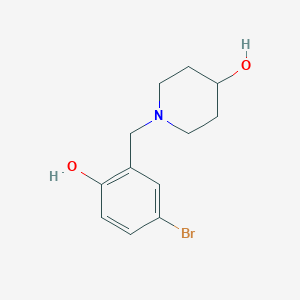

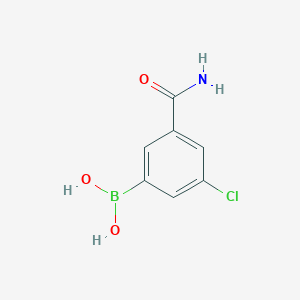
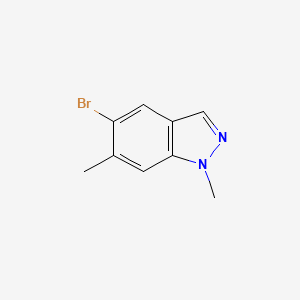
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
